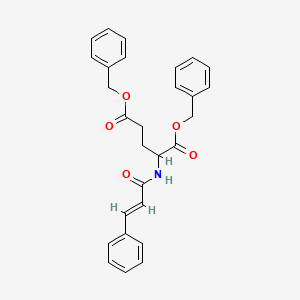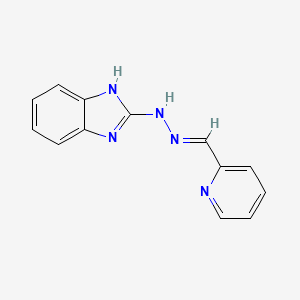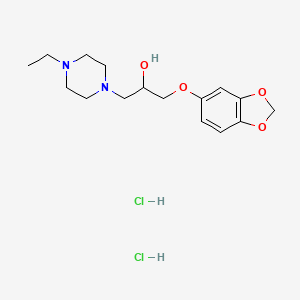![molecular formula C27H28N2O4 B3909364 Benzyl 5-(benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate](/img/structure/B3909364.png)
Benzyl 5-(benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate
Vue d'ensemble
Description
Benzyl 5-(benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate is a complex organic compound characterized by its unique structure, which includes benzyl, benzylamino, oxo, and phenylacetyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with a suitable acyl chloride to form an amide intermediate. This intermediate is then subjected to further reactions, such as condensation with a keto acid, to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 5-(benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Benzyl 5-(benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mécanisme D'action
The mechanism of action of Benzyl 5-(benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine, used as a precursor in organic synthesis.
Phenylacetyl chloride: Used in the synthesis of amides and esters, similar to the phenylacetyl group in the target compound.
N-Benzylacetamide: Contains a benzyl group and an amide functional group, similar to the structure of the target compound.
Uniqueness
Benzyl 5-(benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from simpler analogs .
Propriétés
IUPAC Name |
benzyl 5-(benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c30-25(18-21-10-4-1-5-11-21)29-24(27(32)28-19-22-12-6-2-7-13-22)16-17-26(31)33-20-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRGEFJYOCQYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-chloro-4-phenylquinazoline](/img/structure/B3909284.png)
![N-[(Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(HYDRAZINOCARBONYL)-1-ETHENYL]-4-NITROBENZAMIDE](/img/structure/B3909292.png)
![ethyl 1-[2-(dimethylamino)ethyl]-5-methoxy-3-phenyl-1H-indole-2-carboxylate hydrochloride](/img/structure/B3909300.png)

![2-[(5Z)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3909317.png)
![(2-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3909323.png)
![N-[(E)-(4-chlorophenyl)methylideneamino]-2-(7-ethyl-6-methyl-8-oxo-[1,2,4]triazolo[4,3-b]pyridazin-5-yl)acetamide](/img/structure/B3909331.png)
![N-(4-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B3909339.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909344.png)
![[1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate](/img/structure/B3909352.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]methanamine](/img/structure/B3909356.png)

![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide](/img/structure/B3909394.png)
